Fenfluthrin

CAS No.: 75867-00-4

Cat. No.: VC8456383

Molecular Formula: C15H11Cl2F5O2

Molecular Weight: 389.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75867-00-4 |

|---|---|

| Molecular Formula | C15H11Cl2F5O2 |

| Molecular Weight | 389.1 g/mol |

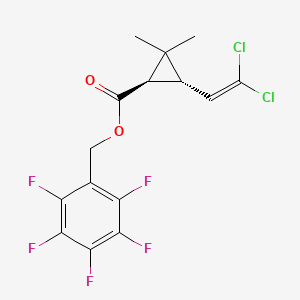

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 |

| Standard InChI Key | YATDSXRLIUJOQN-SVRRBLITSA-N |

| Isomeric SMILES | CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C |

| SMILES | CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C |

| Canonical SMILES | CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C |

Introduction

Structural and Chemical Characteristics of Fenfluthrin

Fenfluthrin (IUPAC name: (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate) belongs to the class of type II pyrethroids, characterized by their α-cyano group and enhanced photostability compared to natural pyrethrins . Its molecular formula, C₁₅H₁₁Cl₂F₅O₂, reflects a complex stereochemistry critical to its bioactivity. The compound features a cyclopropane ring substituted with a dichloroethenyl group and a pentafluorobenzyl ester moiety, which collectively enhance its binding affinity to insect voltage-gated sodium channels .

Molecular Properties and Stereochemical Configuration

The stereospecific arrangement of Fenfluthrin, denoted by the (1R,3S) configuration, is essential for its insecticidal activity. This configuration ensures optimal spatial alignment with target receptors in insect nervous systems. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 389.16 g/mol | |

| SMILES Notation | CC1(C@@HC=C(Cl)Cl)C | |

| InChI Key | YATDSXRLIUJOQN-SVRRBLITSA-N | |

| Collision Cross Section (Ų) | 177.5 ([M+H]+ adduct) |

The presence of five fluorine atoms on the benzyl ring enhances lipid solubility, facilitating rapid penetration through insect cuticles . The dichloroethenyl group contributes to prolonged residual activity by resisting metabolic degradation .

Insecticidal Activity and Mechanisms of Action

Fenfluthrin exhibits broad-spectrum efficacy against mosquito vectors, including Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. Its mode of action involves irreversible binding to voltage-gated sodium channels, prolonging neuronal depolarization and causing paralysis .

Efficacy Across Developmental Stages

A 1999 study evaluated Fenfluthrin’s ovicidal, larvicidal, and adulticidal effects using EC₅₀/EC₉₀ concentrations :

| Species | EC₉₀ (Ovicidal) | Adult Emergence Inhibition (%) | Fecundity Reduction (p-value) |

|---|---|---|---|

| Anopheles stephensi | Effective | 36.8 | <0.05 |

| Aedes aegypti | Effective | 17.3 | <0.05 |

| Culex quinquefasciatus | Partially Effective | 9.1 | <0.001 |

Fenfluthrin’s ovicidal activity was particularly notable in An. stephensi, with EC₅₀ concentrations reducing egg hatching by 42% (p<0.05) . Fourth-instar larvae exhibited morphogenetic aberrations, including incomplete pupal casing formation and appendage malformations, at sublethal doses.

| Exposure Route | LD₅₀/LC₅₀ | Hazard Statement |

|---|---|---|

| Oral | 85 mg/kg | H301 (Toxic if swallowed) |

| Dermal | 1535 mg/kg | H312 (Harmful dermally) |

| Inhalation | 130 mg/m³ (4h) | H330 (Fatal if inhaled) |

Chronic exposure risks include potential neurotoxic effects, as Fenfluthrin inhibits γ-aminobutyric acid (GABA)-gated chloride channels in mammals . The compound’s high octanol-water partition coefficient (log P = 5.2) predisposes it to bioaccumulation in adipose tissues, necessitating stringent exposure controls .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume